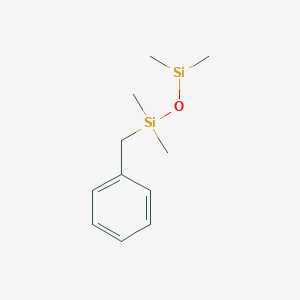
CID 23264743
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a benzyl group attached to a disiloxane backbone. This compound is part of the broader class of disiloxanes, which are known for their unique chemical properties and applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of benzyl-substituted alkenes or alkynes with 1,1,3,3-tetramethyldisiloxane. This reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: This method ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This compound participates in hydrosilylation reactions with alkenes and alkynes to form silicon-containing polymers.
Oxidation: Under specific conditions, it can be oxidized to form silanols and siloxanes.
Common Reagents and Conditions:
Catalysts: Platinum-based catalysts are commonly used for hydrosilylation reactions.
Solvents: Non-aqueous solvents such as toluene or hexane are preferred to prevent hydrolysis.
Temperature: Reactions are typically carried out at moderate temperatures (50-100°C) to ensure optimal yields.
Major Products:
Alcohols: Formed from the reduction of aldehydes.
Amines: Resulting from the reduction of nitriles.
Silicon-containing Polymers: Produced through hydrosilylation reactions.
Aplicaciones Científicas De Investigación
1-Benzyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1,1,3,3-tetramethyldisiloxane primarily involves its role as a reducing agent. The silicon-hydrogen (Si-H) bond in the compound is weakly hydridic, allowing it to donate hydride ions to various substrates. This property makes it effective in reducing functional groups such as aldehydes, nitriles, and phosphine oxides . The presence of the benzyl group can also influence the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
1,1,3,3-Tetramethyldisiloxane: A simpler analog without the benzyl group, commonly used as a reducing agent.
1,1,3,3,5,5-Hexamethyltrisiloxane: Contains an additional silicon atom, offering different reactivity and applications.
1,1,1,3,3,3-Hexamethyldisilazane: Another organosilicon compound with distinct properties and uses in organic synthesis.
Uniqueness: 1-Benzyl-1,1,3,3-tetramethyldisiloxane stands out due to the presence of the benzyl group, which enhances its reactivity and selectivity in certain chemical reactions. This makes it a valuable compound in the synthesis of complex organosilicon molecules and materials .
Propiedades
Fórmula molecular |
C11H19OSi2 |
|---|---|
Peso molecular |
223.44 g/mol |
InChI |
InChI=1S/C11H19OSi2/c1-13(2)12-14(3,4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Clave InChI |
BTGAGBYQAFRLRT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)O[Si](C)(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methylphenyl)methyl]pyridine-2-carboxylic acid](/img/structure/B14605644.png)
![Methyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14605658.png)
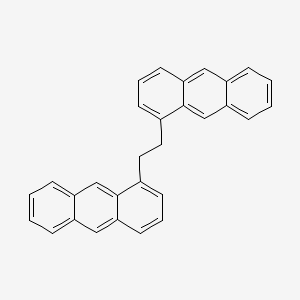
![3,7-Dimethyl-3-[(methylsulfanyl)methoxy]octa-1,6-diene](/img/structure/B14605685.png)
![Benzenamine, 4-hexyl-N-[(4-hexylphenyl)methylene]-](/img/structure/B14605692.png)
![7-Fluoro-7-(3-hydroxyoct-1-EN-1-YL)bicyclo[2.2.1]hept-5-EN-2-one](/img/structure/B14605695.png)
![3a,6a-Dimethyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B14605713.png)
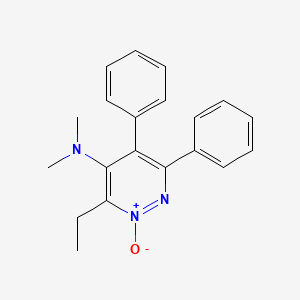
![Bis[4-(diethylamino)phenyl]phosphinic acid](/img/structure/B14605719.png)
![2-[3-(2-Methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14605730.png)
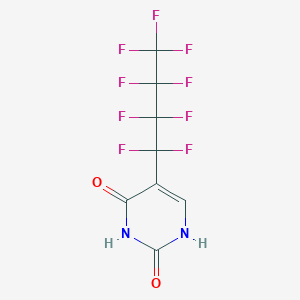
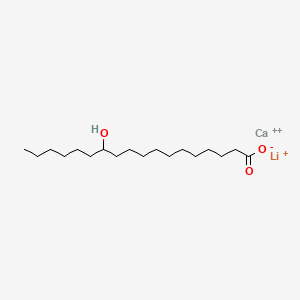
![N-[4-(2-Chlorobenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14605745.png)
![1-[Bromo(4-chlorophenyl)methyl]-2-chlorobenzene](/img/structure/B14605751.png)
